1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea
CAS No.:
Cat. No.: VC15115879
Molecular Formula: C23H26ClN5O2
Molecular Weight: 439.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H26ClN5O2 |
|---|---|
| Molecular Weight | 439.9 g/mol |
| IUPAC Name | 1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
| Standard InChI | InChI=1S/C23H26ClN5O2/c1-16-19(24)10-7-11-20(16)29(23(30)25-17-8-6-9-18(14-17)31-2)15-22-27-26-21-12-4-3-5-13-28(21)22/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,25,30) |
| Standard InChI Key | DRQCYTXHONOCAF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1Cl)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC |
Introduction
1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepin-3-yl)methyl)urea is a synthetic organic compound classified as a urea derivative. It features a complex structure that includes a triazoloazepine ring, which is crucial for its potential biological activity and chemical properties. The presence of chloro and methoxy substituents on the phenyl rings further enhances its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multiple steps, although detailed synthesis protocols are not readily available in the literature. Generally, the synthesis of complex organic compounds like this involves the use of various organic reactions such as condensation reactions, substitution reactions, and cyclization reactions.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepin-3-yl)methyl)urea. These include:
| Compound Name | Structural Features |
|---|---|
| 3-(3-Chloro-2-methylphenyl)-1-(3-methoxyphenyl)urea | Lacks triazoloazepine ring; simpler structure |
| 3-(3-Chloro-2-methylphenyl)-1-(3-hydroxyphenyl)urea | Similar core structure; different substituent |
| 3-(3-Chloro-2-methylphenyl)-1-(3-ethoxyphenyl)urea | Similar core structure; different substituent |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume